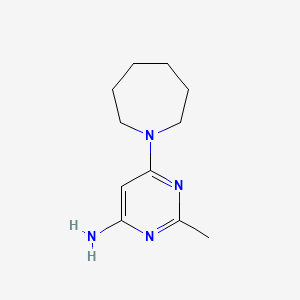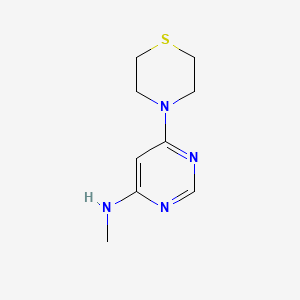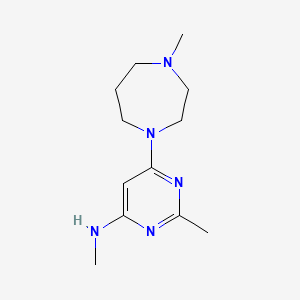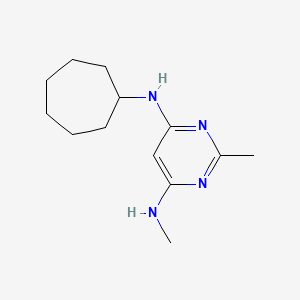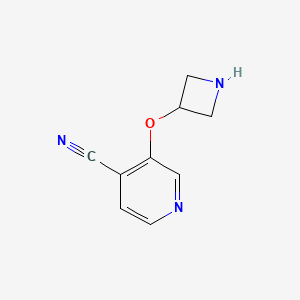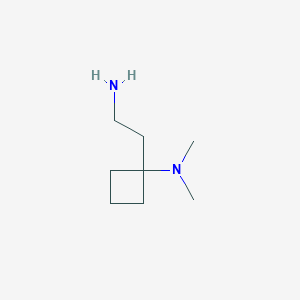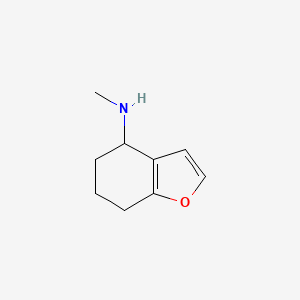![molecular formula C7H10N4O2 B1493150 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide CAS No. 1857215-72-5](/img/structure/B1493150.png)
4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide
Overview
Description
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused pyrrole rings and the presence of multiple functional groups, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide involves a visible light-induced diastereoselective synthesis. This method utilizes 2H-azirines and maleimides in the presence of an organic photocatalyst. The reaction proceeds efficiently under mild conditions, demonstrating good functional group tolerance and substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally friendly catalysts and solvents, as well as energy-efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with substituted maleimides, forming complex structures with potential biological activity.
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions, which can modify the compound’s properties and reactivity.
Common Reagents and Conditions
Photocatalysts: Organic photocatalysts are commonly used in the synthesis of this compound, promoting reactions under visible light.
Azirines and Maleimides: These reagents are essential for the cycloaddition reactions that form the core structure of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrroles and fused ring systems, which can exhibit diverse biological activities.
Scientific Research Applications
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide has several scientific research applications:
Biology and Medicine:
Industry: The compound’s unique structure and reactivity make it suitable for developing new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide involves its interaction with molecular targets such as PARP-1. By inhibiting this enzyme, the compound can interfere with DNA repair processes, leading to the selective inhibition of cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of PARP-1, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
4,6-Dioxohexahydro-1H-furo[3,4-c]pyrrole: This compound shares a similar core structure but differs in the presence of a furan ring instead of a pyrrole ring.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: These compounds are synthesized using similar methods and have comparable biological activities.
Uniqueness
4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is unique due to its specific functional groups and the ability to undergo diverse chemical reactions. Its potential as a PARP-1 inhibitor also sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-7(9)11-1-3-4(2-11)6(13)10-5(3)12/h3-4H,1-2H2,(H3,8,9)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMDJICIOGUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=N)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


